1-(1-benzothiophen-4-yl)-4-nitrosopiperazine
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Overview
Description
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a chemical compound that features a benzothiophene ring attached to a piperazine ring with a nitroso group
Preparation Methods
The synthesis of 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzothiophen-4-yl-piperazine.
Nitrosation Reaction: The piperazine derivative undergoes a nitrosation reaction, where a nitroso group is introduced. This can be achieved using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually carried out at low temperatures to control the formation of the nitroso compound and to prevent side reactions.
Industrial production methods for this compound would involve scaling up the laboratory procedures while ensuring safety, efficiency, and purity of the final product.
Chemical Reactions Analysis
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand the interaction of nitroso compounds with biological systems, including their potential as nitric oxide donors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-4-yl)-4-nitrosopiperazine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can act as a nitric oxide donor, influencing various biological pathways. The benzothiophene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-(1-Benzothiophen-4-yl)piperazine: This compound lacks the nitroso group and thus has different reactivity and applications.
4-Nitrosopiperazine: This compound lacks the benzothiophene ring, making it less hydrophobic and potentially less effective in certain applications.
The uniqueness of this compound lies in its combination of the benzothiophene ring and the nitroso group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2639426-95-0 |
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Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.3 |
Purity |
98 |
Origin of Product |
United States |
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